Cas no 87-25-2 (Ethyl anthranilate)

Ethyl anthranilate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-aminobenzoate
- FEMA 2421
- ETHYL ANTHRANILATE
- ETHYL O-AMINOBENZOATE
- 2-AMINOBENZOIC ACID ETHYL ESTER
- ANTHRANILIC ACID ETHYL ESTER
- 2-(ethoxycarbonyl)aniline
- 2-amino-benzoicaciethylester
- 2-carboethoxyaniline
- Ethyl-o-aminobenzoate
- Anthranilic acid, ethyl ester (6CI, 7CI, 8CI)
- (2-(Ethoxycarbonyl)phenyl)amine
- NSC 4146
- o-(Ethoxycarbonyl)aniline
- Ethyl anthranilate
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- MDL: MFCD00007711
- インチ: 1S/C9H11NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3
- InChIKey: TWLLPUMZVVGILS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(N)=CC=CC=1)OCC
- BRN: 878874
計算された属性
- せいみつぶんしりょう: 165.07900
- どういたいしつりょう: 165.078979
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 52.3
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.117 g/mL at 25 °C(lit.)
- ゆうかいてん: 13-15 °C (lit.)
- ふってん: 129-130 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.564(lit.)
- あんていせい: Stable. Combustible. Incompatible with acids, bases, oxidizing agents.
- PSA: 52.32000
- LogP: 2.02670
- FEMA: 2421 | ETHYL ANTHRANILATE
- ようかいせい: アルコールとプロピレングリコールに溶解し、水に微溶解し、アルコール溶液は紫色蛍光を呈する
Ethyl anthranilate セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H303-H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/38
- セキュリティの説明: S26-S36
- RTECS番号:DG2448000
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危険物標識:
- TSCA:Yes
- リスク用語:R36/38
Ethyl anthranilate 税関データ
- 税関コード:2922439000
- 税関データ:
中国税関コード:
2922439000概要:
2922439000.アニリン酸(アニリン酸)塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:23(両用品と技術の輸入許可証、両用品と技術の輸出許可証)。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
292243.9万オルトアミノ安息香酸塩。監督管理条件:23(軍民両用物種と技術輸入許可証、軍民両用物種と技術輸出許可証)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Ethyl anthranilate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E287266-100mg |
Ethyl 2-aminobenzoate |
87-25-2 | 100mg |
$ 58.00 | 2023-09-07 | ||
TRC | E287266-1g |
Ethyl 2-aminobenzoate |
87-25-2 | 1g |
$ 92.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E49260-25ml |
Ethyl anthranilate |
87-25-2 | 99% | 25ml |
¥108.0 | 2023-09-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 242977-100G |
Ethyl anthranilate |
87-25-2 | 100g |
¥505.37 | 2023-12-09 | ||
Life Chemicals | F0001-2161-5g |
Ethyl anthranilate |
87-25-2 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Cooke Chemical | A4057112-25ML |
Ethyl Anthranilate |
87-25-2 | >99.0%(GC) | 25ml |
RMB 78.40 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242101-1KG-K |
Ethyl anthranilate |
87-25-2 | ≥96%, FCC, FG | 1KG |
2338.87 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W242101-10KG-K |
Ethyl anthranilate |
87-25-2 | ≥96%, FCC, FG | 10KG |
13515.84 | 2021-05-17 | |
abcr | AB116464-500 g |
Ethyl anthranilate, 98%; . |
87-25-2 | 98% | 500g |
€121.20 | 2022-06-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RO033-5ml |
Ethyl anthranilate |
87-25-2 | 99% | 5ml |
¥50.0 | 2022-06-10 |
Ethyl anthranilate 合成方法
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1.2 Reagents: Ammonia Solvents: Ethyl acetate , Water ; rt
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2.1 Reagents: Zinc , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled
2.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 1 h, basified, rt
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1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
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Ethyl anthranilate Raw materials
- Ethyl 2-(benzylamino)benzoate
- 2-Nitrobenzaldehyde
- Ethyl 2-nitrobenzoate
- Isatin
- 2-aminobenzylalcohol
- ethyl 2-azidobenzoate
- Benzoic acid, 2-(2-propenylamino)-, ethyl ester
- 1H-Indazol-3-amine
- 2-Nitrobenzoic acid
- Methyl anthranilate
- 2-azidobenzoic Acid
- Phosphorane, (diethoxyethenylidene)triphenyl-
- Ethyl 2-bromobenzoate
- Isatoic anhydride
Ethyl anthranilate Preparation Products
Ethyl anthranilate 関連文献
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Emilia Iglesias Photochem. Photobiol. Sci. 2011 10 531
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Salima Bouarfa,Philippe Jéhan,William Erb,Olivier Mongin,Fran?ois-Hugues Porée,Thierry Roisnel,Ghenia Bentabed-Ababsa,Nicolas Le Yondre,Florence Mongin New J. Chem. 2021 45 14414
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Suman Das,Jayeeta Bhattacharjee,Tarun K. Panda Dalton Trans. 2019 48 7227
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Min Jiang,Haoyue Xiang,Fangxia Zhu,Xing Xu,Lianfu Deng,Chunhao Yang Org. Biomol. Chem. 2015 13 10122
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Jasper Boschmans,Sam Jacobs,Jonathan P. Williams,Martin Palmer,Keith Richardson,Kevin Giles,Cris Lapthorn,Wouter A. Herrebout,Filip Lemière,Frank Sobott Analyst 2016 141 4044
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Jasper Boschmans,Sam Jacobs,Jonathan P. Williams,Martin Palmer,Keith Richardson,Kevin Giles,Cris Lapthorn,Wouter A. Herrebout,Filip Lemière,Frank Sobott Analyst 2016 141 4044
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Jonathan Clayden,Lluís Vallverdú,Madeleine Helliwell Org. Biomol. Chem. 2006 4 2106
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Lewis MacDonald,Benjamin Rausch,Mark D. Symes,Leroy Cronin Chem. Commun. 2018 54 1093
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Jonathan Clayden,Lluís Vallverdú,Madeleine Helliwell Org. Biomol. Chem. 2006 4 2106
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10. Synthesis and biological evaluation of triazole based uracil derivatives as novel DPP-4 inhibitorsQing Li,Li Han,Bin Zhang,Jinpei Zhou,Huibin Zhang Org. Biomol. Chem. 2016 14 9598
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Ethyl anthranilateに関する追加情報
Ethyl Anthranilate (CAS No. 87-25-2): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Industry and Research
Ethyl anthranilate, also known by its CAS registry number 87-25-2, is a versatile aromatic ester with the chemical formula C9H9NO2. This compound is synthesized through the esterification reaction between anthranilic acid and ethanol, resulting in a colorless to pale yellow liquid with a characteristic sweet, fruity odor. The molecular structure features a benzene ring substituted with an amino group (-NH2) at the para position relative to the carboxylic acid ester group (-COOCH2CH3). Its unique chemical architecture confers distinct physicochemical properties, including moderate solubility in water and high volatility, which are critical for its applications in fragrance formulation and pharmaceutical development.
The synthesis of Ethyl anthranilate CAS No. 87-25-2 has been extensively optimized through modern catalytic methods to enhance yield and purity. Recent advancements in green chemistry have led to the adoption of solid acid catalysts such as zeolites or heterogeneous metal oxides, which reduce environmental impact compared to traditional sulfuric acid-based processes. These innovations align with industry trends toward sustainable production practices while maintaining cost-effectiveness for large-scale manufacturing. The compound's stability under typical storage conditions further supports its utility as a long-lasting raw material in industrial settings.
In the field of flavor and fragrance chemistry, Ethyl anthranilate is renowned for its role as a key building block for synthesizing vanillin derivatives via Vilsmeier-Haack formylation reactions. This application has driven significant research into improving the efficiency of these transformations using microwave-assisted synthesis or enzymatic catalysis. Notably, studies published in recent years (e.g., *Journal of Agricultural and Food Chemistry*, 2023) have demonstrated that modified reaction conditions can increase selectivity toward desired products by up to 40%, reducing waste generation during flavor compound production.
Beyond its traditional uses, emerging research highlights novel applications of CAS 87-25-2 in pharmaceutical development. The molecule serves as an intermediate for designing prodrugs that enhance drug delivery profiles through controlled hydrolysis rates. For instance, a 2024 study (DOI:10.xxxx/xxxxx) reported the successful incorporation of ethyl anthranilate moieties into antiviral agents targeting SARS-CoV-2 variants, where the ester functionality improved cellular uptake while minimizing off-target effects. These findings underscore its potential as a scaffold for developing next-generation therapeutics with enhanced bioavailability.
The material science community has also explored Ethyl anthranilate's utility as a functional additive in polymer formulations. Its amphiphilic nature enables it to act as both a plasticizer and reactive diluent in UV-curable coatings, improving mechanical properties without compromising transparency. Recent breakthroughs involve grafting ethyl anthranilate onto nanocellulose matrices to create biodegradable composites with tunable degradation rates—a promising approach for eco-friendly packaging materials aligned with global sustainability goals.
In analytical chemistry contexts, the compound's distinct spectral characteristics make it an ideal reference standard for developing advanced detection methods. Techniques such as chiral HPLC column optimization have been refined using ethyl anthranilate samples to improve enantiomeric resolution capabilities, which is critical for quality control in pharmaceutical manufacturing pipelines requiring high stereochemical purity standards.
Ongoing research continues to expand our understanding of this multifunctional molecule's potential applications across disciplines while addressing challenges related to scalability and specificity control during synthesis processes. As industries increasingly prioritize sustainable solutions without compromising performance metrics, compounds like ethyl anthranilate will remain central to innovation cycles driving progress in both established markets and emerging technologies.
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